molecular formula C17H13N3 B2448302 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1286705-90-5

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2448302
CAS No.: 1286705-90-5
M. Wt: 259.312
InChI Key: MFIIHWZLCUFDBM-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a naphthalene moiety attached. This compound is of significant interest due to its diverse biological and pharmaceutical activities, including antiviral, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with naphthalene derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the reaction of heterocyclic amines with α-bromoketones, followed by cyclization and bromination .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include one-pot tandem reactions and the use of mild, metal-free conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and iodine in toluene.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(pyridin-2-yl)amides.

    Reduction: Formation of reduced imidazo-pyridine derivatives.

    Substitution: Formation of substituted imidazo-pyridine compounds.

Comparison with Similar Compounds

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalene moiety, which contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-17-16(19-15-7-3-4-10-20(15)17)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIHWZLCUFDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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